molecular formula C7H4ClIN2 B1593287 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1015610-31-7

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1593287
CAS No.: 1015610-31-7
M. Wt: 278.48 g/mol
InChI Key: HHPQMGPENICAAD-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic aromatic organic compound with the molecular formula C7H4ClIN2 and a molecular weight of 278.48 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine typically involves halogenation reactions of pyrrolopyridine derivatives. One common method is the iodination of 4-chloropyrrolopyridine using iodine in the presence of a suitable catalyst, such as copper(I) iodide (CuI). The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation and is performed at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alkoxides, under suitable conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce amines or alcohols as major products.

  • Substitution: Nucleophilic substitution reactions can result in the formation of various substituted pyrrolopyridines.

Scientific Research Applications

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

Medicine: The compound has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory drugs.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine is structurally similar to other halogenated pyrrolopyridines, such as 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine and 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. These compounds share similar chemical properties but differ in their substitution patterns, which can lead to variations in their reactivity and biological activity.

Comparison with Similar Compounds

  • 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine

  • 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

  • 4-Chloro-2-iodo-5-trifluoromethyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

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Properties

IUPAC Name

4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPQMGPENICAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640168
Record name 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015610-31-7
Record name 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

s-BuLi (59.3 mL, 71.2 mmol, 1.4M in cyclohexane) at −78° C. was added to 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (10.0 g, 32.4 mmol) in THF (100 mL), and the reaction was stirred at −78° C. for 30 minutes. I2 (20.5 g, 80.9 mmol) in THF (50 mL) was added, and the reaction was stirred at −78° C. for 20 minutes. A saturated ammonium chloride solution (50 mL) and a saturated sodium sulfite solution (50 mL) were added, and the mixture was extracted with hexanes (200 mL), washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was dissolved in THF (50 mL), and TBAF (32.4 mL, 32.4 mmol) was added. The reaction was stirred at room temperature for 10 minutes, and then water (20 mL) and ethyl acetate (100 mL) were added. The organic layer was separated, washed with brine, and dried over sodium sulfate. After removal of the solvent, the residue was suspended in dichloromethane (“DCM”; 20 mL) and stirred for 10 minutes. The solid formed was collected by filtration to give 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (6.6 g, 73% yield) as a solid.
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
59.3 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
20.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
32.4 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
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